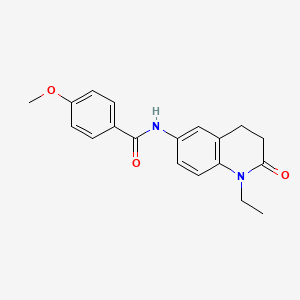![molecular formula C13H11N3O2S B2496597 Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether CAS No. 478045-21-5](/img/structure/B2496597.png)
Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions that can result in the formation of various derivatives. For example, a domino reaction with heterocyclic CH acids led to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, demonstrating the intricate pathways involved in synthesizing such compounds (Erkin & Ramsh, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction analysis. One study revealed a compound with disorder in its crystal structure, showing two independent molecules in the asymmetric unit with significant conjugations within the triazene moieties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are often complex, involving various interactions and transformations. For instance, the domino reaction mentioned previously underlines the multifaceted chemical behavior of these compounds, which can lead to the formation of multiple products under specific conditions (Erkin & Ramsh, 2014).
Physical Properties Analysis
The physical properties, such as crystal structure and stability constants, of related compounds have been extensively studied. For example, potentiometric and thermodynamic studies have determined the stability constants of metal complexes with these compounds, highlighting their interaction with transition metal ions (Fouda, Al-Sarawy, & El-Katori, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding patterns, of these compounds are essential for understanding their behavior in various chemical reactions. The layered structure of a related compound, due to intermolecular hydrogen bonding and arene-arene interactions, exemplifies the complex chemical properties that can be exhibited (Avasthi, Rawat, Sarkhel, & Maulik, 2002).
Applications De Recherche Scientifique
Antimicrobial Agents
Research has identified compounds structurally related to "Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether" as potential antimicrobial agents. For instance, derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent activities against the gastric pathogen Helicobacter pylori, with low minimum inhibition concentration (MIC) values against various clinically relevant strains, including those resistant to metronidazole or clarithromycin (Carcanague et al., 2002). This highlights the therapeutic potential of such compounds in treating infections resistant to conventional antibiotics.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a significant area of research for "this compound" and its derivatives. Studies have explored the preparation and reactions of various heterocyclic derivatives, revealing their potential for developing new chemical entities with diverse biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for anticancer and anti-5-lipoxygenase agents, demonstrating significant activity in these domains (Rahmouni et al., 2016).
Material Science Applications
In material science, derivatives of "this compound" have been utilized in the synthesis of novel polyamide-imides with remarkable properties. These materials exhibit high thermal stability, outstanding solubility in various solvents, and are suitable for applications requiring high-performance polymers with specific thermal and mechanical properties (Shockravi et al., 2009).
Orientations Futures
Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Mécanisme D'action
Target of Action
The primary target of Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-11-12(18-16-8)14-7-15-13(11)19-10-5-3-9(17-2)4-6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRIUAUDBDRSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

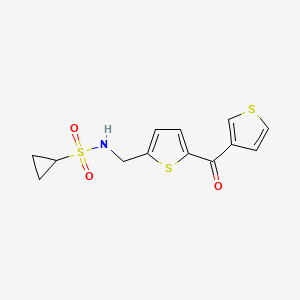
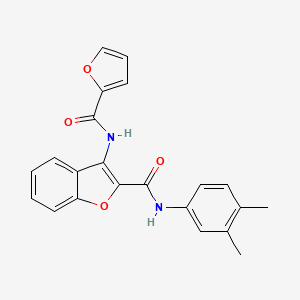


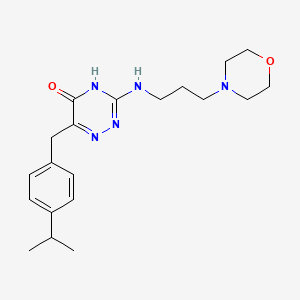
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)


![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
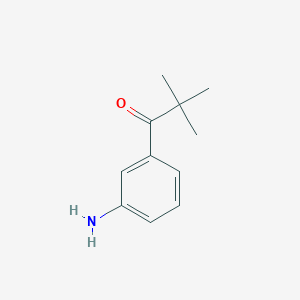
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
